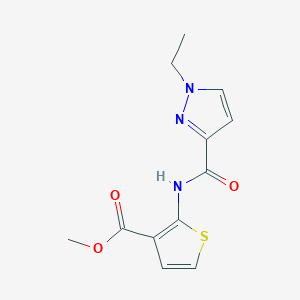

methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate

CAS No.: 955569-06-9

Cat. No.: VC7474351

Molecular Formula: C12H13N3O3S

Molecular Weight: 279.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955569-06-9 |

|---|---|

| Molecular Formula | C12H13N3O3S |

| Molecular Weight | 279.31 |

| IUPAC Name | methyl 2-[(1-ethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C12H13N3O3S/c1-3-15-6-4-9(14-15)10(16)13-11-8(5-7-19-11)12(17)18-2/h4-7H,3H2,1-2H3,(H,13,16) |

| Standard InChI Key | WBXWCOCYICQJIL-UHFFFAOYSA-N |

| SMILES | CCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)OC |

Introduction

Structural and Chemical Characteristics

The molecular formula of methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is C₁₂H₁₃N₃O₃S, with a molecular weight of 279.32 g/mol. Its IUPAC name, methyl 2-[(1-ethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate, reflects its bifunctional architecture:

-

A thiophene ring (a five-membered aromatic ring containing sulfur) substituted at position 3 with a methyl ester group.

-

An amide bond at position 2 linking the thiophene to a 1-ethyl-substituted pyrazole ring.

The presence of both electron-withdrawing (ester) and electron-donating (amide) groups influences its reactivity, enabling participation in diverse chemical transformations such as nucleophilic substitutions and cycloadditions .

Synthetic Methodologies

Optimization and Challenges

-

Yield Enhancement: Catalytic methods using ammonium acetate or triethylamine improve reaction efficiency, with yields for similar compounds ranging from 66% to 81% .

-

Purification Techniques: Chromatography and recrystallization are critical for isolating high-purity products due to the compound’s moderate solubility in polar solvents.

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 279.32 g/mol | |

| Solubility | Moderate in DMSO, methanol | |

| Stability | Stable at room temperature | |

| LogP (Partition Coefficient) | Estimated ~2.1 (lipophilic) |

The compound’s lipophilicity (LogP ~2.1) suggests moderate membrane permeability, a desirable trait for bioactive molecules .

Biological Activities and Mechanisms

| Compound Analogue | Microbial Strain | MIC (µmol/mL) |

|---|---|---|

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | S. aureus | 0.038 |

| Same | E. coli | 0.067 |

The mechanism likely involves disruption of microbial cell wall synthesis or inhibition of essential enzymes .

Anticancer Activity

Pyrazole derivatives are potent inhibitors of kinases such as Pim-1 and c-Met, which are implicated in cancer cell proliferation. In vitro screening against six cancer cell lines (A549, HT-29, MKN-45, U87MG, SMMC-7721, H460) revealed IC₅₀ values in the low micromolar range for related compounds . For example:

| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 7h | H460 | 1.2 |

| 9g | A549 | 0.9 |

Structure-activity relationship (SAR) studies highlight that the ethyl group on the pyrazole ring enhances binding affinity to kinase active sites .

Anti-inflammatory Effects

Selected derivatives suppress pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in murine models, suggesting utility in treating inflammatory disorders .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its amide and ester functionalities allow further derivatization, enabling the development of targeted therapies .

Material Science

Thiophene derivatives are employed in organic electronics due to their conductive properties. While direct applications of this compound remain unexplored, its structural analogs are used in dye-sensitized solar cells and semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume